KP-457
Overview
Description
KP-457 is a selective inhibitor of a disintegrin and metalloproteinase 17 (ADAM17), also known as tumor necrosis factor-alpha converting enzyme. This compound has shown significant potential in various scientific research applications, particularly in the field of induced pluripotent stem cell-derived platelets.
Mechanism of Action
- KP-457 selectively inhibits ADAM17 (also known as TNF-α-converting enzyme). ADAM17 plays a crucial role in cleaving various molecules, including GPIbα, GPV, and TNF-α .
- Specifically, this compound interferes with the catalytic domain of ADAM17 by blocking Zn2+ chelation .
- This compound inhibits the cleavage of TNF-α sequences by ADAM17. Its potency is approximately tenfold higher than that of GM-6001, a panmetalloproteinase inhibitor .
- In cellular assays, this compound exhibits remarkable selectivity for ADAM17 over other MMPs (matrix metalloproteinases) and ADAM10 (50-fold higher selectivity) .
- This compound prevents GPIbα shedding from induced pluripotent stem cell (iPSC)-derived platelets. These platelets, generated in the presence of this compound, exhibit improved GPIbα-dependent aggregation, comparable to human fresh platelets .
- Notably, this compound’s inhibitory concentration for GPIbα shedding is lower than that of the panmetalloproteinase inhibitor GM-6001 .
- For transportation and storage, it is recommended to keep this compound in a dry state at -20°C. Its shelf life is three years .
- In an ex vivo model, iPSC-derived platelets generated with this compound exhibit enhanced hemostatic function, outperforming GM-6001 or p38 MAPK inhibitors .
- This compound retains GPIbα expression on iPSC-derived platelets, contributing to their improved functionality .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
KP-457 is synthesized through a series of chemical reactions that involve the formation of a reverse-hydroxamate structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired molecular configuration. The reaction conditions are carefully controlled to ensure the purity and efficacy of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure consistent quality. The compound is then purified and tested for its inhibitory activity against ADAM17.
Chemical Reactions Analysis
Types of Reactions
KP-457 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
Scientific Research Applications
KP-457 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in various chemical reactions to study the role of ADAM17.
Biology: Employed in biological studies to understand the function of ADAM17 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where ADAM17 plays a critical role.
Industry: Utilized in the production of induced pluripotent stem cell-derived platelets for transfusion purposes.
Comparison with Similar Compounds
KP-457 is compared with other similar compounds such as GM-6001 and p38 mitogen-activated protein kinase inhibitors. Unlike these compounds, this compound effectively enhances the production of functional human induced pluripotent stem cell-derived platelets at 37°C. This unique property makes this compound a valuable tool in scientific research and potential therapeutic applications.
List of Similar Compounds
- GM-6001
- p38 mitogen-activated protein kinase inhibitors
This compound stands out due to its higher selectivity and efficacy in inhibiting ADAM17, making it a promising compound for further research and development .
Properties
IUPAC Name |
N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWDSTUVCAZZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365803-52-6 | |
Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?
A1: this compound is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, this compound prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]
Q2: How does this compound compare to other inhibitors tested in the context of hiPSC-derived platelet production?
A2: The research compared this compound to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. this compound demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that this compound offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.
Q3: What in vivo evidence supports the efficacy of this compound in improving hiPSC-derived platelet function?
A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of this compound demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of this compound in generating functional platelets for therapeutic applications.
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